Cas no 1343192-58-4 ((1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine)

(1-Methoxybutan-2-yl)(pyrimidin-5-yl)methylamine is a versatile amine derivative featuring a pyrimidine core and a methoxybutyl side chain, offering unique reactivity and structural properties. Its hybrid structure combines the electron-rich pyrimidine ring with the flexible alkoxyalkyl moiety, making it valuable in pharmaceutical and agrochemical synthesis. The compound serves as a key intermediate for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. Its balanced lipophilicity and steric profile enhance solubility and binding interactions in medicinal chemistry applications. The presence of both amine and ether functionalities allows for further functionalization, enabling tailored modifications for target-specific applications. This compound is particularly useful in nucleoside analog synthesis and ligand design.
(1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine structure
1343192-58-4 structure
Product Name:(1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine
CAS No:1343192-58-4
MF:C10H17N3O
MW:195.261482000351
CID:5208049
PubChem ID:64411871
Update Time:2025-06-11

(1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (1-Methoxybutan-2-yl)(pyrimidin-5-ylmethyl)amine
    • (1-methoxybutan-2-yl)[(pyrimidin-5-yl)methyl]amine
    • 5-Pyrimidinemethanamine, N-[1-(methoxymethyl)propyl]-
    • (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine
    • Inchi: 1S/C10H17N3O/c1-3-10(7-14-2)13-6-9-4-11-8-12-5-9/h4-5,8,10,13H,3,6-7H2,1-2H3
    • InChI Key: XOYULPPWIMZLSQ-UHFFFAOYSA-N
    • SMILES: O(C)CC(CC)NCC1=CN=CN=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 137
  • XLogP3: 0.4
  • Topological Polar Surface Area: 47

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Additional information on (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine

Introduction to (1-Methoxybutan-2-yl)(Pyrimidin-5-yl)methylamine (CAS No. 1343192-58-4)

The compound (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine, identified by the CAS registry number 1343192-58-4, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrimidine ring system with a methoxybutanamine moiety. The pyrimidine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 3, is a common feature in many bioactive compounds, including antiviral and anticancer agents. The methoxybutanamine group adds further complexity to the molecule, enhancing its potential for interactions with biological targets.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery. For instance, researchers have explored the role of pyrimidine-based compounds in targeting specific enzymes and receptors involved in diseases such as cancer and viral infections. The presence of the methoxybutanamine group in this compound introduces additional functional groups that can be exploited for modulating pharmacokinetic properties, such as solubility and bioavailability. This makes (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine a promising candidate for further investigation in medicinal chemistry.

The synthesis of (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine involves a series of well-established organic reactions. Key steps include the preparation of the pyrimidine ring through condensation reactions and the subsequent introduction of the methoxybutanamine group via nucleophilic substitution or coupling reactions. The optimization of these steps is crucial for achieving high yields and ensuring the purity of the final product. Recent advancements in catalytic methods and green chemistry have provided new avenues for synthesizing such compounds more efficiently and sustainably.

In terms of biological activity, this compound has shown potential as an inhibitor of certain kinases and proteases. For example, studies have demonstrated its ability to modulate the activity of enzymes involved in cell signaling pathways, which are often dysregulated in cancer cells. Additionally, its interaction with viral proteins has been explored, suggesting its potential role in antiviral therapy. These findings underscore the importance of further research into the mechanism of action and therapeutic applications of this compound.

The structural versatility of (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine also makes it a valuable building block for constructing more complex molecules. By modifying the substituents on the pyrimidine ring or altering the methoxybutanamine group, chemists can generate a wide array of derivatives with diverse biological activities. This approach has been successfully employed in combinatorial chemistry to discover novel drug candidates.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets rigorous quality standards for use in research and development.

In conclusion, (1-methoxybutan-2-yl)(pyrimidin-5-yl)methylamine (CAS No. 1343192-58-4) represents a compelling example of how structural diversity can be leveraged to create bioactive molecules with therapeutic potential. As research continues to uncover its full range of applications, this compound is poised to play a significant role in advancing drug discovery and development.

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